molecular formula C19H23N3O4 B2964781 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide CAS No. 2034444-42-1

2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2964781
CAS No.: 2034444-42-1
M. Wt: 357.41
InChI Key: WWHLYBGDHKREQL-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. This compound features a trans-cyclohexyl core that is di-substituted with a pyrimidine ring and an acetamide linker connected to a 2-methoxyphenoxy group. The distinct molecular architecture, which includes hydrogen bond acceptors and an aromatic ring system, suggests potential for interaction with various biological targets. Pyrimidine-containing scaffolds are prevalent in pharmaceutical research and are frequently investigated for their activity against kinases and other enzymes . The rigid, stereodefined trans-cyclohexyl linker may promote specific binding conformations, making this compound a valuable scaffold for constructing focused libraries in structure-activity relationship (SAR) studies or for use as a synthetic intermediate in the development of more complex target molecules. The provided compound is of high purity, intended for use in assay development, high-throughput screening, and other preclinical research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-16-5-2-3-6-17(16)25-13-18(23)22-14-7-9-15(10-8-14)26-19-20-11-4-12-21-19/h2-6,11-12,14-15H,7-10,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHLYBGDHKREQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide , with the CAS number 2034444-42-1 , has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antifungal Activity : Analogous compounds have shown antifungal properties by disrupting ergosterol biosynthesis in fungal cell membranes, leading to increased membrane permeability and cell death .

Antifungal Properties

Several studies have highlighted the antifungal activity of compounds related to this structure:

  • A study demonstrated that certain methylenedioxy-containing compounds exhibited significant antifungal activity against Aspergillus flavus, reducing mycelial growth and aflatoxin production . This suggests that this compound may have similar effects.

Cytotoxicity and Cancer Research

The compound's potential cytotoxic effects have been explored in various cancer cell lines:

  • Research on phenazine-derived compounds indicates selective cytotoxicity against HeLa and MCF-7 cancer cells, with IC50 values indicating effective inhibition at low concentrations . This raises the possibility that this compound might also exhibit selective cytotoxicity against specific cancer types.

Study 1: Antifungal Activity Assessment

A study assessed the antifungal activity of various synthetic compounds, including those with similar structures to this compound. The results indicated:

CompoundConcentration (µg/mL)% Inhibition
MI-27.840%
MI-117.830%
MI-167.850%

This data suggests a promising antifungal profile for structurally related compounds .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on the cytotoxic effects of phenazine derivatives:

Cell LineIC50 (µg/mL)
HeLa20
MCF-724

These findings indicate effective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential therapeutic application for similar compounds .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Electron-Donating Groups (e.g., methoxy) : The 2-methoxy group in the target compound enhances solubility compared to chloro-substituted analogs (e.g., ISRIB-A14) but may reduce membrane permeability .
  • Heterocyclic Moieties: Pyrimidin-2-yloxy (target) provides distinct H-bonding vs. pyrazin-2-yloxy () or cyanopyrazine (), influencing target selectivity .
  • Halogenated Derivatives : Chloro or fluoro groups (e.g., ISRIB, ) improve binding affinity but may correlate with higher cytotoxicity (e.g., ISRIB-A14 has H302/H315 hazards) .

Yield Comparison :

  • ISRIB derivatives typically achieve 36–86% yields , while fluorophenyl analogs () may require harsher conditions, reducing yields.
  • The methoxy group’s steric bulk could moderate reaction efficiency compared to smaller substituents like chloro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.